6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound interacts with the EGFR, inhibiting its activity . The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways. This inhibition of EGFR activity disrupts the proliferation and survival of cancer cells that overexpress EGFR .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . By inhibiting these pathways, the compound can disrupt the growth and survival of cancer cells.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and survival . By inhibiting the activity of EGFR, the compound disrupts key signaling pathways in cancer cells, leading to reduced cell growth and increased cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with a suitable nitrile source . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carbonitrile group.
5-Aminothiazole derivatives: These compounds share the thiazole ring but differ in their substituents and overall structure.
Uniqueness
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWNUWUBFINSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318575 | |
Record name | 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83253-35-4 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83253-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 332732 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083253354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC332732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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